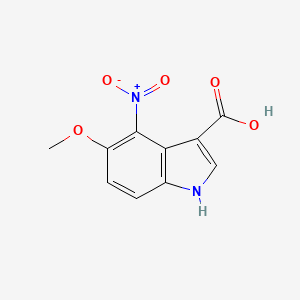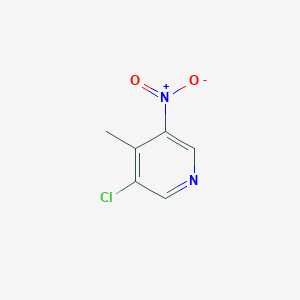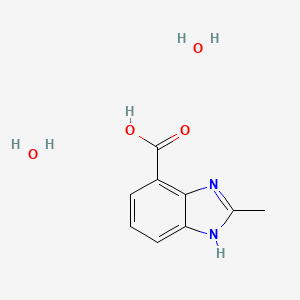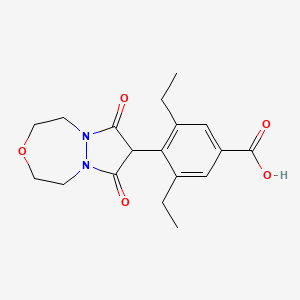![molecular formula C10H20Cl2N2O B1432165 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride CAS No. 1609403-56-6](/img/structure/B1432165.png)
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Descripción general
Descripción
“3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride” is a chemical compound with the CAS Number: 1609403-56-6 . It has a molecular weight of 255.19 . The IUPAC name for this compound is 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The country of origin is KZ .
Aplicaciones Científicas De Investigación
Biomedical Research
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride: is utilized in biomedical research due to its potential biological activity. It’s explored for its role in modulating biological pathways and as a building block for more complex bioactive compounds. Its spirocyclic structure may be of particular interest in the development of new pharmacophores .
Material Science
In material science, this compound’s robust structure provides an opportunity to study its integration into novel polymeric materials. Researchers are investigating its incorporation into polymers for enhanced durability and chemical resistance .
Chemical Synthesis
This compound serves as a versatile intermediate in chemical synthesis. Its unique diazaspiro core is valuable for constructing spirocyclic frameworks, which are prevalent in many natural products and pharmaceuticals .
Analytical Chemistry
Analytical chemists may employ 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride as a standard or reference compound in chromatographic analysis due to its distinct chemical properties, aiding in the identification and quantification of similar compounds .
Pharmacology
In pharmacology, the compound’s interaction with various enzymes and receptors can be studied. It may act as an agonist or antagonist to certain targets, which is crucial for drug discovery and understanding disease mechanisms .
Environmental Science
Environmental scientists might explore the compound’s breakdown products and their environmental impact. Understanding its degradation under different conditions helps assess its ecological footprint and guide safe disposal practices .
Safety and Hazards
Propiedades
IUPAC Name |
3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFWTFHCFDDRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CCNC1=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate](/img/structure/B1432082.png)
![1-[(Cyclopentylmethyl)sulfanyl]ethan-1-one](/img/structure/B1432083.png)
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B1432084.png)





![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride](/img/structure/B1432093.png)


![2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1432101.png)

